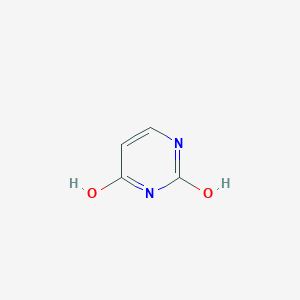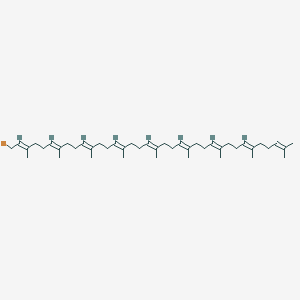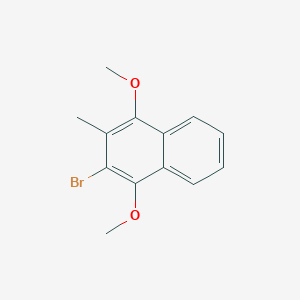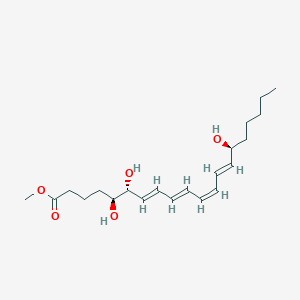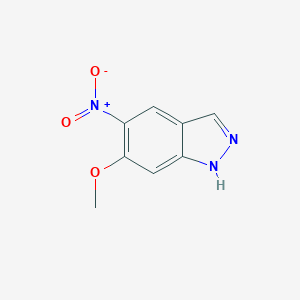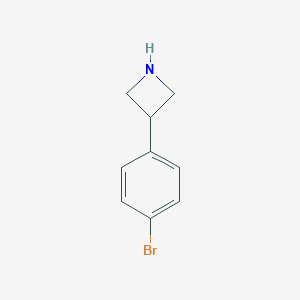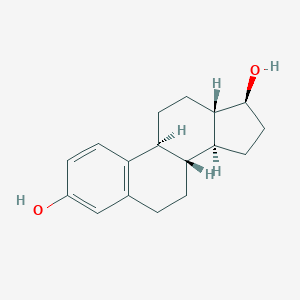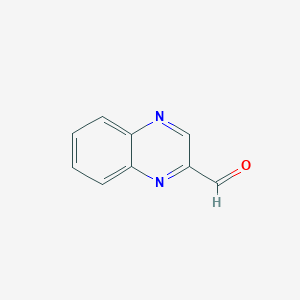
喹喔啉-2-甲醛
概述
描述
Quinoxaline-2-carbaldehyde is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a quinoxaline core with an aldehyde functional group at the second position. Quinoxalines and their derivatives are known for their diverse applications, particularly in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of quinoxaline-2-carbaldehyde derivatives can be achieved through various methods. One approach involves a K2S2O8-mediated direct cross-coupling of quinoxalines with methanol, leading to the formation of 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be readily converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Another method includes the synthesis of quinoline-8-carbaldehyde compounds through a one-pot reaction followed by intramolecular cyclization . Additionally, the Vilsmeyer-Haack reaction has been utilized to obtain chromene- and quinoline-3-carbaldehydes, demonstrating their value as building blocks for synthesizing other heterocycles .
Molecular Structure Analysis
The molecular structure of quinoxaline-2-carbaldehyde derivatives has been supported by various spectroscopic techniques such as IR, NMR, MS, and elemental analysis . Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinolinecarbaldehydes and their Schiff base derivatives . The vibrational spectra of quinoline-4-carbaldehyde have been recorded and analyzed, revealing two stable conformers with one being more stable due to an additional hydrogen bond .
Chemical Reactions Analysis
Quinoxaline-2-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can form Schiff bases through reactions with amines, which have been shown to possess antioxidant activities . The compound has also been used to synthesize dichloridobis(triphenylphosphine) ruthenium(II) complexes, which exhibit different geometrical and linkage isomers with distinct electrochemical and spectroscopic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline-2-carbaldehyde derivatives are influenced by their molecular structure. For instance, the presence of a methyl group in certain derivatives facilitates oxidation, while the reduction potential becomes more negative compared to non-methylated structures . The electrochemical properties of these compounds have been investigated, showing a strong correlation between chemical structure and redox potentials . The thermodynamic properties such as heat capacities, entropies, and enthalpy changes have also been discussed for quinoline-4-carbaldehyde .
科学研究应用
合成和化学应用
- 喹喔啉-2-甲醛已被用于合成各种杂环系统,重点是构建融合或二元喹啉核心的杂环系统。这些化合物的生物评价和合成应用突显了它们在化学研究中的重要性 (Hamama et al., 2018)。
- 另一项研究表明,从喹喔啉合成甲醛二甲醚,其中喹喔啉-2-甲醛在特定条件下被有效地转化为喹喔啉基甲醛。这个过程涉及复杂的键裂解和形成,展示了喹喔啉-2-甲醛的化学多功能性 (Liu et al., 2013)。
生物和药理应用
- 喹喔啉-2-甲醛的衍生物已被用于抗菌药物的开发。例如,它与乙基(E)-3-氨基巴豆酸酯反应产生了类似于萘啶和4-喹啉-3-羧酸的化合物,这些是氟喹诺酮类抗生素的关键组成部分 (Charushin et al., 2004)。
- 该化合物还被探索用于抑制腐蚀,其衍生物在腐蚀环境中表现出优异的轻钢抑制剂性能。这种应用展示了它在工业环境中的潜力 (Lgaz et al., 2017)。
创新研究和合成技术
- 使用喹喔啉-2-甲醛开发了微波辅助合成方法来制备席夫碱。这些方法比传统方法具有更高的产率、减少的反应时间和环境效益 (Achutha et al., 2013)。
- 喹喔啉-2-甲醛已被用于合成具有显著生物活性的喹喔啉衍生物,包括抗菌、抗氧化和抗癌性质。这突显了它在创造具有生物活性化合物中的作用 (Ahamed et al., 2022)。
安全和危害
未来方向
Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of applications. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, they hold great potential for future development in these areas .
属性
IUPAC Name |
quinoxaline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344042 | |
| Record name | Quinoxaline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-2-carbaldehyde | |
CAS RN |
1593-08-4 | |
| Record name | Quinoxaline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoxaline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
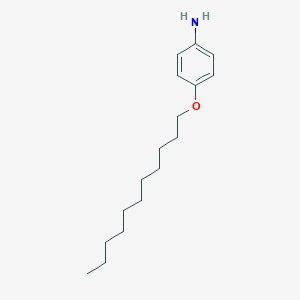
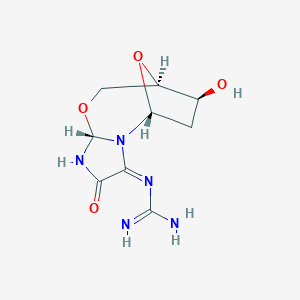

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
